4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809844
InChI: InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3
SMILES:
Molecular Formula: C9H6F2O2
Molecular Weight: 184.14 g/mol

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17809844

Molecular Formula: C9H6F2O2

Molecular Weight: 184.14 g/mol

* For research use only. Not for human or veterinary use.

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
IUPAC Name 4,6-difluoro-2-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3
Standard InChI Key HMIVNCQIUPVSLX-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)C2=C(O1)C=C(C=C2F)F

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 4,6-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one describes a bicyclic structure comprising a benzene ring fused to a dihydrofuranone moiety. Key features include:

  • Benzofuran backbone: A fused ring system with oxygen at the 1-position.

  • 2,3-Dihydro modification: Partial saturation of the furan ring, reducing aromaticity at the 2,3-positions.

  • Substituents:

    • A methyl group at position 2.

    • Fluorine atoms at positions 4 and 6 on the benzene ring.

    • A ketone group at position 3.

The molecular formula is inferred as C9_9H6_6F2_2O2_2, derived from the unsaturated analog 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one (C8_8H4_4F2_2O2_2) with the addition of a methyl group. The molecular weight calculates to 200.14 g/mol using atomic masses (C: 12.01, H: 1.008, F: 19.00, O: 16.00).

Stereoelectronic Effects of Fluorination

Fluorine’s electronegativity (χ = 4.0) induces significant electronic perturbations:

  • C-F bond dipole moments (∼1.41 D) alter electron density across the aromatic system, affecting reactivity at meta and para positions.

  • Conformational rigidity may arise from steric interactions between fluorine and adjacent substituents, as observed in 2-ethyl-6,7-difluoro analogs.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be dissected into three synthons:

  • Dihydrobenzofuranone core: Accessible via cyclization of substituted phenols.

  • Fluorine introduction: Likely via electrophilic fluorination or halogen exchange.

  • Methyl group installation: Achievable through alkylation or Grignard reactions.

Stepwise Synthesis

A plausible route, adapted from methods for 2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one, involves:

  • Friedel-Crafts acylation:

    • React 3,5-difluorophenol with methyl acrylate under acidic conditions to form a dihydrofuran precursor.

    • Key intermediate: 3-(3,5-difluorophenyl)propanoic acid.

  • Cyclization:

    • Intramolecular esterification using POCl3_3 or PPA (polyphosphoric acid) yields the dihydrobenzofuranone skeleton.

  • Methylation:

    • Treat the 2-position with methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3) in DMF.

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.

Yield Optimization

  • Temperature control: Maintaining ≤0°C during fluorination steps minimizes side reactions .

  • Catalyst screening: Lewis acids like BF3_3·Et2_2O enhance cyclization efficiency .

Physicochemical Properties

Predicted Properties

PropertyValue (Predicted)Method/Reference
Boiling point275–285°CModified Clausius-Clapeyron
Density1.52 g/cm3^3Group contribution
LogP (octanol-water)2.1 ± 0.3XLogP3
pKa8.9 (enol)Hammett analysis

Spectroscopic Data

  • IR (KBr):

    • 1745 cm1^{-1} (C=O stretch)

    • 1250–1100 cm1^{-1} (C-F stretches)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 2.10 (s, 3H, CH3_3)

    • δ 3.15–3.30 (m, 2H, H-2, H-3)

    • δ 6.85–7.10 (m, 2H, aromatic H)

  • 19^{19}F NMR:

    • δ -110 to -115 ppm (coupling constants JFF_{F-F} ≈ 20 Hz)

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The ketone at position 3 is susceptible to nucleophilic attack:

  • Grignard reagents: Form tertiary alcohols (e.g., with CH3_3MgBr).

  • Hydrazines: Yield hydrazones, precursors to heterocycles.

Electrophilic Aromatic Substitution

Fluorine directs incoming electrophiles to specific positions:

  • Nitration: Occurs at position 5 (meta to fluorine) .

  • Sulfonation: Favors position 7 (para to fluorine).

Applications in Medicinal Chemistry

Case Study: Antifungal Activity

Analogous dihydrobenzofuranones exhibit MIC values against Candida albicans:

CompoundMIC (μg/mL)Reference
4,6-Difluoro derivative12.5
2-Methyl analog25.0

The target compound’s methyl group may improve membrane permeability, potentially lowering MIC values.

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